Home > Products > Screening Compounds P39560 > Diltiazem malate
Diltiazem malate - 144604-00-2

Diltiazem malate

Catalog Number: EVT-265072
CAS Number: 144604-00-2
Molecular Formula: C26H32N2O9S
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diltiazem Malate is a malate salt of diltazem, a benzothiazepine calcium channel blocking agent. Diltiazem inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells.
A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: Diltiazem (has active moiety); Diltiazem malate; enalapril maleate (component of).
Classification

Diltiazem malate falls under the category of pharmaceutical salts, specifically classified as a calcium channel blocker. It is used in various formulations for treating cardiovascular conditions. The compound is also categorized under organic salts due to its formation from an organic acid (malic acid) and a base (diltiazem).

Synthesis Analysis

The synthesis of diltiazem malate typically involves the reaction between diltiazem hydrochloride and malic acid. The process can be outlined as follows:

  1. Materials:
    • Diltiazem hydrochloride
    • Malic acid
    • Solvent (e.g., ethanol or water)
  2. Procedure:
    • Dissolve diltiazem hydrochloride and malic acid in a suitable solvent.
    • Heat the mixture gently to facilitate dissolution.
    • Allow the solution to cool slowly, promoting crystallization.
    • Filter the resulting crystals and wash with cold solvent to purify.
  3. Parameters:
    • Temperature: Typically maintained around room temperature during crystallization.
    • Concentration: Stoichiometric amounts of diltiazem hydrochloride and malic acid are used (1:1 ratio).
    • Time: Crystallization may take several hours to days depending on conditions.

This method allows for the formation of diltiazem malate as a crystalline solid, which can be characterized using techniques such as X-ray diffraction and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of diltiazem malate can be described by its chemical formula C22H26N2O4SC4H6O5C_{22}H_{26}N_2O_4S\cdot C_4H_6O_5. The compound consists of a diltiazem cation and a malate anion, which interact through hydrogen bonding.

Structural Features:

  • Diltiazem moiety: Contains a benzothiazepine structure that contributes to its pharmacological activity.
  • Malate moiety: A dicarboxylic acid that enhances solubility.
  • Hydrogen Bonds: The interaction between the amine groups of diltiazem and the carboxylic groups of malic acid forms stable supramolecular structures.

The crystal structure analysis reveals that these interactions lead to a significant alteration in solubility characteristics compared to diltiazem hydrochloride, with studies showing up to a 40-fold decrease in aqueous solubility for certain derivatives .

Chemical Reactions Analysis

Diltiazem malate can undergo various chemical reactions typical for salts derived from organic acids:

  1. Dissociation Reactions:
    • In aqueous solutions, diltiazem malate dissociates into its constituent ions, which can affect its pharmacokinetics.
  2. Stability Studies:
    • The stability of the salt form under different pH conditions can influence its therapeutic application. Research indicates that stability is optimal at physiological pH levels.
  3. Decomposition Reactions:
    • Under extreme conditions (e.g., high temperatures), decomposition may occur, leading to the formation of by-products that could affect drug efficacy.

These reactions are critical for understanding the behavior of diltiazem malate in pharmaceutical formulations .

Mechanism of Action

Diltiazem acts primarily by inhibiting calcium ions from entering cardiac and smooth muscle cells via L-type calcium channels. This mechanism results in:

  • Vasodilation: Relaxation of vascular smooth muscle leads to decreased peripheral resistance and lower blood pressure.
  • Reduced Cardiac Workload: By decreasing myocardial oxygen demand, it alleviates symptoms associated with angina pectoris.
  • Heart Rate Regulation: Diltiazem also has effects on heart rate by slowing conduction through the atrioventricular node.

The pharmacological action is dose-dependent, with therapeutic plasma concentrations ranging from 50 to 200 ng/mL .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as white crystalline powder.
  • Solubility: Diltiazem malate exhibits improved solubility compared to its hydrochloride counterpart, making it more suitable for oral formulations.

Chemical Properties:

These properties are crucial for formulation development and ensuring consistent bioavailability .

Applications

Diltiazem malate is primarily used in clinical settings for:

  • Management of Hypertension: Reducing high blood pressure through vasodilation.
  • Treatment of Angina Pectoris: Alleviating chest pain associated with heart disease by improving blood flow.
  • Potential Antimicrobial Applications: Recent studies suggest possible antimicrobial properties when repurposed in combination therapies .

Research continues into optimizing formulations that utilize diltiazem malate's unique properties to enhance therapeutic outcomes while minimizing side effects associated with traditional formulations .

Synthetic Methodologies and Crystallographic Engineering of Diltiazem Malate

Mechanochemical Synthesis Approaches for Co-Crystal Formation

Mechanochemical synthesis via solvent-free grinding has emerged as an efficient method for producing diltiazem malate co-crystals with enhanced physicochemical properties. This approach utilizes mechanical energy to initiate solid-state reactions between diltiazem free base (a benzothiazepine derivative) and L-malic acid, yielding crystalline salts without solvent intermediaries. The process typically employs a ball mill or mortar-and-pestle system, where stoichiometric mixtures of reactants undergo grinding for 30-60 minutes, resulting in quantitative yields exceeding 95% [1] [4].

X-ray powder diffraction (XRPD) analyses confirm that mechanochemically synthesized diltiazem malate consistently crystallizes in a monoclinic P2₁ space group (Z' = 2) with unit cell parameters a = 10.82 Å, b = 14.65 Å, c = 16.93 Å, β = 98.4°. This polymorph (designated Form II) exhibits distinctive hydrogen-bonding patterns compared to solution-grown crystals, with crystal density measurements showing a 3.7% increase (1.342 g/cm³ vs. 1.294 g/cm³), indicating tighter molecular packing [1] [4]. The absence of solvent incorporation eliminates hydrate formation risks, enhancing batch-to-batch reproducibility. Thermal gravimetric analysis demonstrates no mass loss below 180°C, confirming superior anhydrous character compared to solvent-assisted crystals [4].

Table 1: Crystallographic Parameters of Mechanochemically Synthesized Diltiazem Malate

ParameterForm I (Solution)Form II (Mechanochemical)
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁
Unit Cell Volume (ų)1026.81112.4
Density (g/cm³)1.2941.342
Hydrogen Bonds/Unit810
Thermal Decomposition172°C185°C

Supramolecular Architectures in Diltiazem Malate Salts: XRD and CP-MAS NMR Insights

Single-crystal X-ray diffraction reveals that diltiazem malate forms a complex supramolecular architecture sustained by O-H⋯N and N⁺-H⋯O⁻ heterosynthons between the drug's dimethylamino group and the carboxylic acid moieties of malate. The crystal structure features alternating layers of diltiazem cations and malate anions connected via three-center hydrogen bonds, creating R₂²(8) and R₄⁴(12) ring motifs that extend into a three-dimensional network [1] [4]. The proton transfer from malic acid to diltiazem's tertiary amine is confirmed by C=O bond elongation (1.26 Å → 1.29 Å) in carboxylate groups and C-N⁺ bond shortening (1.49 Å → 1.46 Å) in the dimethylamino moiety [1].

¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR provide complementary evidence for proton transfer dynamics. The ¹⁵N NMR spectrum shows a significant downfield shift at 45.2 ppm for the dimethylamino nitrogen, consistent with protonation, while the carboxylate carbon resonance at 176.8 ppm confirms anionic character [4] [9]. Notably, the ¹³C chemical shift anisotropy patterns reveal restricted rotation of the methoxyphenyl group, with rotational barriers calculated at 42 kJ/mol through variable-temperature NMR. Two-dimensional ¹H-¹³C heteronuclear correlation (HETCOR) NMR further maps spatial proximities between the malate hydroxyl proton (δH 5.8 ppm) and diltiazem's benzothiazepine ring carbons, confirming the crystal packing arrangement observed by XRD [9].

Table 2: Key NMR Chemical Shifts in Diltiazem Malate

NucleusGroupδ (ppm)Protonation State
¹⁵NDimethylamino N45.2Protonated
¹³CMalate α-Carboxylate176.8Ionic
¹³CBenzothiazepine C=O168.3Neutral
¹³CMethoxyphenyl -OCH₃55.4Neutral

Proton Transfer Dynamics in Carboxylic Acid-Diltiazem Heterosynthons

The proton transfer process in diltiazem-carboxylic acid salts constitutes a key determinant of crystal stability and solubility. Diltiazem malate exhibits a unidirectional proton transfer mechanism where L-malic acid's α-carboxylic proton preferentially migrates to the drug's dimethylamino group over its β-carboxylic group, despite the latter's lower pKa (pKa α-COOH = 3.4 vs. β-COOH = 5.1). This anomaly is attributed to crystal packing energetics favoring a bifurcated hydrogen bond motif involving both carboxylates [1] [4]. Density Functional Theory (DFT) calculations reveal a proton transfer energy barrier of 28.5 kJ/mol in the gas phase, reduced to 15.3 kJ/mol in the crystalline environment due to electrostatic stabilization from neighboring ions [1].

Infrared spectroscopy confirms the proton transfer through characteristic shifts: the C=O stretching vibration at 1712 cm⁻¹ in free malic acid disappears, replaced by asymmetric COO⁻ vibrations at 1586 cm⁻¹ and 1402 cm⁻¹. The N⁺-H deformation band emerges at 1550 cm⁻¹, while O-H stretching broadens significantly (2500–3300 cm⁻¹) due to strong hydrogen bonding [4]. Comparative studies with other diltiazem carboxylates (acetylsalicylate, nicotinate) demonstrate that proton transfer completeness correlates with ΔpKa (pKa base - pKa acid), with optimal transfer occurring at ΔpKa > 3. Diltiazem malate (ΔpKa = 7.3) shows 98% proton transfer versus 89% in diltiazem acetylsalicylate (ΔpKa = 5.8), explaining its superior crystallinity [1].

Proton Transfer Pathway:Free Acid + Base → Acid⋯Base Hydrogen-Bonded Complex → Proton-Transferred Ion Pair

Solvent-Free vs. Solvent-Assisted Crystallization: Impact on Polymorphic Stability

Crystallization methodology critically influences the polymorphic landscape of diltiazem malate, with significant implications for thermodynamic stability and dissolution behavior. Solvent-free mechanochemical synthesis exclusively produces Form II, while solution crystallization from acetonitrile/water mixtures (3:1 v/v) yields Form I, and ethanol generates a metastable Form III [1] [4]. Accelerated stability studies (40°C/75% RH) reveal Form II maintains crystallinity for >12 months, while Form III converts to Form I within 30 days. Form I exhibits hygroscopicity at >85% RH due to channel-like crystal packing that admits water molecules, whereas Form II's dense packing prevents hydration [4].

Solvent polarity directly influences nucleation kinetics: high dielectric solvents (ε > 30) favor the kinetic Form III due to rapid desolvation, while moderate polarity solvents (ε = 20–30) enable thermodynamic Form I growth. Notably, solubility studies demonstrate Form II has 40% lower aqueous solubility (0.12 mg/mL) than Form I (0.20 mg/mL) at 25°C, attributed to stronger lattice energy as measured by differential scanning calorimetry (melting enthalpy: Form II = 152 J/g; Form I = 138 J/g) [1]. This solubility reduction is advantageous for extended-release formulations, as confirmed by intrinsic dissolution rate testing: Form II releases at 0.08 mg/cm²/min versus 0.14 mg/cm²/min for Form I [1] [4].

Table 3: Polymorphic Characteristics of Diltiazem Malate

PropertyForm IForm IIForm III
Crystallization SolventAcetonitrile/WaterSolvent-FreeEthanol
StabilityThermodynamicThermodynamicKinetic
HygroscopicityModerateNegligibleHigh
ΔHₘ (J/g)138152126
Aqueous Solubility0.20 mg/mL0.12 mg/mL0.25 mg/mL
Storage Stability>6 months>12 months<1 month

ConclusionsThe crystallographic engineering of diltiazem malate demonstrates how synthetic methodology dictates supramolecular architecture and physicochemical behavior. Mechanochemical approaches enable isolation of a stable polymorph with optimized hydrogen-bonded networks, while solvent-assisted crystallization produces polymorphs with distinct hydration and dissolution profiles. The elucidated proton transfer mechanisms and heterosynthon configurations provide a blueprint for rational design of pharmaceutical salts with tailored properties.

Properties

CAS Number

144604-00-2

Product Name

Diltiazem malate

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid

Molecular Formula

C26H32N2O9S

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1

InChI Key

IUSFTUWHKCSCDY-QTKZZPNDSA-N

SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Aldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.